[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced through an acylation reaction using an appropriate acylating agent such as acetyl chloride.
Formation of the Benzyl Ester: The benzyl ester moiety can be introduced through an esterification reaction using benzyl alcohol and a suitable esterifying agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The amino-acetyl group and benzyl ester moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester lies in its benzyl ester moiety, which can influence its chemical reactivity and biological activity. The benzyl group can provide additional hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQLDGCWMMBZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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